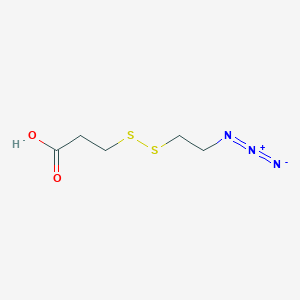

Azidoethyl-SS-propionic acid

Descripción

Propiedades

Fórmula molecular |

C5H9N3O2S2 |

|---|---|

Peso molecular |

207.3 g/mol |

Nombre IUPAC |

3-(2-azidoethyldisulfanyl)propanoic acid |

InChI |

InChI=1S/C5H9N3O2S2/c6-8-7-2-4-12-11-3-1-5(9)10/h1-4H2,(H,9,10) |

Clave InChI |

MIOCIBNCOQTVOB-UHFFFAOYSA-N |

Apariencia |

Solid powder |

Pureza |

>97% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Azidoethyl-SS-propionic acid |

Origen del producto |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Azidoethyl-SS-propionic Acid: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azidoethyl-SS-propionic acid is a heterobifunctional crosslinker that has gained significant traction in the fields of bioconjugation, drug delivery, and proteomics. Its unique architecture, featuring a terminal azide group, a cleavable disulfide bond, and a carboxylic acid moiety, offers a versatile platform for the precise assembly and controlled disassembly of complex biomolecular conjugates. This guide provides a comprehensive overview of the physicochemical properties, key applications, and representative experimental workflows involving this compound.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These characteristics are crucial for designing and executing successful bioconjugation strategies.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₉N₃O₂S₂ | [1][2][3][4][5] |

| Molecular Weight | 207.27 g/mol | [1][2][3][4][5] |

| CAS Number | 2228857-32-5 | [1][2][4] |

| Appearance | Not explicitly stated; likely a solid | N/A |

| Purity | Typically ≥95% | [2][6] |

| Solubility | Soluble in DMSO (e.g., 10 mM) | [1] |

| Storage Conditions | -20°C | [2][7] |

| Shipping Conditions | Ambient Temperature | [1][2][4][7] |

| SMILES | O=C(O)CCSSCCN=[N+]=[N-] | [1][5] |

Core Functionalities and Chemical Reactivity

The utility of this compound stems from its three key functional groups, each enabling a specific type of chemical transformation.

Figure 1: Functional groups and reactivity of this compound.

Azide Group for Click Chemistry

The terminal azide group is a versatile handle for "click chemistry" reactions.[1][2][8] It can readily participate in:

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction forms a stable triazole linkage with alkyne-containing molecules.[1][8]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click reaction occurs with strained alkynes like dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), which is advantageous for reactions in biological systems where copper may be cytotoxic.[1][8]

Carboxylic Acid Group for Amine Coupling

The carboxylic acid moiety can be activated to react with primary amines, forming stable amide bonds.[2] This is typically achieved using carbodiimide crosslinkers such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) in the presence of N-hydroxysuccinimide (NHS) or its sulfo-derivative.[2] This functionality allows for the conjugation of this compound to proteins, peptides, or other amine-containing biomolecules.

Disulfide Bond for Cleavable Linkage

The disulfide bond within the linker's backbone is susceptible to cleavage by reducing agents.[2][6] This feature is central to its application in drug delivery systems, as it allows for the release of a conjugated payload in the reducing environment of the cell cytoplasm. Common reducing agents used to cleave the disulfide bond include dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP).[2]

Applications in Research and Drug Development

This compound is predominantly used as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs).[1][4][8] In this context, it serves to connect a cytotoxic drug to a monoclonal antibody. The antibody directs the conjugate to a specific target cell, and once internalized, the disulfide bond is cleaved, releasing the drug.

Other applications include:

-

Bioconjugation: Attaching molecules to biomolecules for pull-down assays or imaging.

-

Protein Labeling: Introducing azide handles onto proteins for subsequent modification via click chemistry.[6]

-

Targeted Drug Delivery: Creating reducible drug delivery systems where the drug is released in response to the intracellular reducing environment.[6]

Experimental Protocols

General Workflow for Protein Conjugation and Cleavage

Figure 2: A representative workflow for protein modification and linker cleavage.

Methodologies for Key Experimental Steps

-

Activation of Carboxylic Acid:

-

Dissolve this compound, EDC, and Sulfo-NHS in an appropriate anhydrous organic solvent like DMSO or DMF.

-

The molar ratio of EDC/Sulfo-NHS to the acid is typically between 1.1 and 1.5.

-

The reaction is usually carried out at room temperature for 15-30 minutes.

-

-

Conjugation to Proteins:

-

The protein should be in an amine-free buffer, such as phosphate-buffered saline (PBS), at a pH of 7.2 to 8.0.

-

The activated linker solution is added to the protein solution, typically at a molar excess of 10-20 fold over the protein.

-

The reaction is allowed to proceed for 1-2 hours at room temperature or overnight at 4°C.

-

-

Purification:

-

Excess, non-reacted linker and byproducts can be removed by dialysis against a suitable buffer or by using a desalting column.

-

-

Cleavage of Disulfide Bond:

-

The purified conjugate is incubated with a reducing agent.

-

A typical concentration for DTT is 10-100 mM.

-

The reaction is usually performed at room temperature for 30 minutes to 2 hours.

-

-

Characterization:

-

Successful conjugation can be confirmed by an increase in the molecular weight of the protein using techniques like MALDI-TOF mass spectrometry or SDS-PAGE.

-

Cleavage can be monitored by observing the release of the conjugated molecule and a shift in the protein's molecular weight back to its native state (or close to it) on a non-reducing vs. reducing SDS-PAGE.

-

Conclusion

This compound is a powerful and versatile tool for researchers in chemistry, biology, and medicine. Its well-defined reactive handles and cleavable disulfide bond provide a robust system for the construction of sophisticated bioconjugates. The ability to link molecules via click chemistry and amide bond formation, coupled with the option for triggered release under reducing conditions, makes it an invaluable linker for the development of next-generation antibody-drug conjugates and other targeted therapeutic and diagnostic agents. A thorough understanding of its properties and reactivity is essential for its effective implementation in innovative research and development projects.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Immunomart [immunomart.com]

- 3. Catalytic Cleavage of Disulfide Bonds in Small Molecules and Linkers of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] Catalytic Cleavage of Disulfide Bonds in Small Molecules and Linkers of Antibody–Drug Conjugates | Semantic Scholar [semanticscholar.org]

- 5. Disulfide Linkers, S-S Cleavable | BroadPharm [broadpharm.com]

- 6. Azidoethyl-SS-propionic NHS ester, 2243566-44-9 | BroadPharm [broadpharm.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Disulfide Bond, Breaking/ Reducing Antibody Disulfide Bond, -S-S- Bond Cleavable | AxisPharm [axispharm.com]

An In-depth Technical Guide to Azidoethyl-SS-propionic acid: A Versatile Heterobifunctional Crosslinker

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azidoethyl-SS-propionic acid is a heterobifunctional crosslinking reagent that has emerged as a valuable tool in bioconjugation, particularly in the development of antibody-drug conjugates (ADCs). Its unique structure, featuring a terminal azide group, a cleavable disulfide bond, and a carboxylic acid, allows for the precise and controlled linkage of biomolecules. This guide provides a comprehensive overview of the structure, chemical properties, and applications of this compound, including detailed experimental protocols for its use and a workflow for ADC construction.

Structure and Chemical Formula

This compound, also known as 3-((2-azidoethyl)disulfanyl)propanoic acid, is a chemical compound with a linear formula of C5H9N3O2S2.[1][2][3] Its structure is characterized by three key functional moieties:

-

An Azide Group (-N3): This functional group enables "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), for highly efficient and specific conjugation to alkyne- or strained alkyne-modified molecules.[1][2]

-

A Disulfide Bond (-S-S-): This bond is stable under physiological conditions but can be readily cleaved by reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). This cleavability is a critical feature for the controlled release of conjugated molecules, such as cytotoxic drugs, within the reducing environment of the cell.

-

A Carboxylic Acid (-COOH): This group allows for the conjugation to primary amines on biomolecules, such as the lysine residues of antibodies, through the formation of a stable amide bond. This reaction is typically facilitated by activating agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS).

The structural representation of this compound is provided by its SMILES string: O=C(O)CCSSCCN=[N+]=[N-].[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some data is readily available from commercial suppliers, other parameters like the pKa are not experimentally determined in the public domain and are therefore estimated based on the chemical structure.

| Property | Value | Source/Reference |

| Chemical Formula | C5H9N3O2S2 | [1][2][3] |

| Molecular Weight | 207.27 g/mol | [1][2][3] |

| CAS Number | 2228857-32-5 | [1][2][3] |

| Appearance | White to off-white solid | Typical for similar chemical compounds |

| Solubility | Soluble in DMSO (10 mM), DMF, and other organic solvents. Limited solubility in aqueous solutions. | [2] |

| pKa (Carboxylic Acid) | ~4.5 - 5.0 (Estimated) | Based on the pKa of similar short-chain carboxylic acids. |

| Purity | Typically >95% | [1] |

Experimental Protocols

Synthesis of this compound

Protocol for Antibody-Drug Conjugation (ADC) using this compound NHS Ester

This protocol outlines the general steps for conjugating a cytotoxic drug to an antibody using the N-hydroxysuccinimide (NHS) ester of this compound. The NHS ester form is highly reactive towards primary amines and is a common derivative used for bioconjugation.

Materials:

-

Antibody (e.g., IgG) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

-

This compound NHS ester

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Alkyne-modified cytotoxic drug

-

Copper(II) sulfate (CuSO4)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Sodium ascorbate

-

Desalting columns (e.g., PD-10)

-

Reaction tubes

-

Shaker/rocker

Procedure:

Step 1: Antibody Preparation

-

Prepare the antibody solution at a concentration of 1-5 mg/mL in an amine-free buffer like PBS.

-

If the antibody buffer contains primary amines (e.g., Tris), exchange it with PBS using a desalting column.

Step 2: Activation of Antibody with the Linker

-

Dissolve this compound NHS ester in anhydrous DMSO to a stock concentration of 10-20 mM immediately before use.

-

Add a 5-20 fold molar excess of the dissolved linker to the antibody solution. The exact ratio should be optimized for the specific antibody and desired drug-to-antibody ratio (DAR).

-

Incubate the reaction mixture for 1-2 hours at room temperature with gentle shaking.

Step 3: Removal of Excess Linker

-

Remove the unreacted linker by passing the reaction mixture through a desalting column equilibrated with PBS.

Step 4: Click Chemistry Conjugation of the Drug

-

Prepare the following stock solutions:

-

Alkyne-modified drug in DMSO.

-

Copper(II) sulfate (CuSO4) in water.

-

THPTA ligand in water.

-

Sodium ascorbate in water (prepare fresh).

-

-

In a separate tube, pre-complex the CuSO4 and THPTA ligand by mixing them in a 1:5 molar ratio.

-

Add the alkyne-modified drug to the azide-activated antibody solution. A 2-5 fold molar excess of the drug over the azide groups is recommended.

-

Add the pre-complexed copper catalyst to the antibody-drug mixture.

-

Initiate the click reaction by adding a fresh solution of sodium ascorbate.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.

Step 5: Purification of the ADC

-

Purify the resulting ADC from excess drug and catalyst components using a desalting column or size-exclusion chromatography (SEC).

-

The purified ADC can be characterized by methods such as UV-Vis spectroscopy, mass spectrometry, and SDS-PAGE to determine the DAR and confirm conjugation.

Protocol for Cleavage of the Disulfide Bond

This protocol describes the cleavage of the disulfide bond to release the conjugated molecule.

Materials:

-

Disulfide-linked conjugate (e.g., ADC)

-

Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

-

Reaction buffer (e.g., PBS)

Procedure:

-

Dissolve the disulfide-linked conjugate in the reaction buffer.

-

Prepare a stock solution of DTT (e.g., 1 M in water) or TCEP (e.g., 0.5 M in water).

-

Add the reducing agent to the conjugate solution to a final concentration of 10-50 mM for DTT or 1-5 mM for TCEP.

-

Incubate the reaction for 30 minutes to 2 hours at room temperature or 37°C.

-

The cleavage can be monitored by techniques such as HPLC or mass spectrometry to detect the released molecule.

Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow for constructing an antibody-drug conjugate using this compound as a cleavable linker.

Conclusion

This compound is a powerful and versatile tool for researchers in drug development and bioconjugation. Its heterobifunctional nature, combined with the cleavable disulfide linkage, provides a robust platform for the construction of sophisticated biomolecular conjugates with controlled release properties. The experimental protocols and workflow provided in this guide offer a starting point for the successful application of this important crosslinking reagent in the laboratory. As the field of targeted therapeutics continues to advance, the utility of well-designed linkers like this compound will undoubtedly continue to grow.

References

The Tri-functional Role of Azidoethyl-SS-propionic Acid in Bioconjugation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azidoethyl-SS-propionic acid and its activated forms, such as the N-hydroxysuccinimide (NHS) ester, represent a versatile class of heterobifunctional crosslinkers pivotal to the advancement of bioconjugation, particularly in the development of sophisticated biomolecules like antibody-drug conjugates (ADCs). This technical guide provides an in-depth exploration of the mechanism of action of this compound NHS ester, detailing its trifunctional capacity: amine-reactive conjugation, bioorthogonal "click" chemistry, and cleavable disulfide linkage for controlled release. This document outlines the core chemical principles, provides detailed experimental protocols, presents quantitative data for reaction parameters, and illustrates key processes through diagrams.

Core Mechanism of Action

The utility of this compound NHS ester in bioconjugation stems from its three distinct functional moieties, each playing a crucial role in a sequential and controlled manner.

-

Amine-Reactive NHS Ester: The N-hydroxysuccinimide ester is a highly efficient reactive group for forming stable amide bonds with primary amines, such as the lysine residues and the N-terminus of proteins and antibodies.[1] This reaction proceeds readily under mild pH conditions.[1]

-

Bioorthogonal Azide Group: The terminal azide group serves as a handle for "click chemistry," most notably the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction allows for the highly specific and efficient covalent linkage to a molecule containing a strained alkyne, such as dibenzocyclooctyne (DBCO), without the need for a cytotoxic copper catalyst.[2][3]

-

Cleavable Disulfide Bond: The internal disulfide bond provides a labile linkage that is stable in the extracellular environment but can be readily cleaved in the reducing intracellular environment, where concentrations of reducing agents like glutathione are significantly higher.[4] This feature is critical for the controlled release of payloads, such as cytotoxic drugs, within target cells.[4]

Data Presentation: Quantitative Parameters in Bioconjugation

The efficiency and reproducibility of bioconjugation reactions are paramount. The following tables summarize key quantitative data associated with the reactions involving this compound NHS ester and similar linkers.

| Parameter | Value | Conditions | Reference |

| NHS Ester Reaction | |||

| Optimal pH Range | 7.2 - 8.5 | Aqueous buffer (e.g., PBS, Borate) | [1] |

| Reaction Time | 0.5 - 4 hours | Room Temperature or 4°C | [1] |

| Half-life of Hydrolysis (pH 7.0, 0°C) | 4 - 5 hours | Aqueous Buffer | [1] |

| Half-life of Hydrolysis (pH 8.6, 4°C) | 10 minutes | Aqueous Buffer | [1] |

| SPAAC Reaction | |||

| Second-order rate constant (DBCO with azide) | ~1 M⁻¹s⁻¹ | Aqueous solution | [4] |

| Reaction Time | 1 - 12 hours | Room Temperature or 37°C | [2] |

| Molar Excess of Azide Linker | 5 - 20 fold | To ensure efficient conjugation | [2] |

| Disulfide Bond Cleavage | |||

| DTT Concentration for Reduction | 1 - 100 mM | pH 7-8 | [5] |

| TCEP Concentration for Reduction | 0.5 - 5 mM | Wide pH range (1.5-8.5) | [5] |

| Incubation Time for Reduction | 10 - 60 minutes | Room Temperature or 37°C | [5] |

| ADC Characterization | |||

| Typical Drug-to-Antibody Ratio (DAR) | 2 - 8 | Cysteine or Lysine conjugation | [6] |

| Purity by HIC-HPLC | >95% | Post-purification | [7][8] |

Table 1: Key quantitative parameters for bioconjugation and cleavage reactions.

Experimental Protocols

The following are detailed methodologies for a typical workflow involving the use of this compound NHS ester to conjugate a payload to an antibody, followed by characterization and payload release.

Protocol 1: Antibody Modification with this compound NHS Ester

-

Materials:

-

Antibody (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound NHS ester

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

-

Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0

-

-

Procedure:

-

Prepare the antibody solution to a concentration of 1-10 mg/mL in the Reaction Buffer.

-

Immediately before use, dissolve the this compound NHS ester in DMSO to a concentration of 10 mM.

-

Add a 5- to 20-fold molar excess of the dissolved linker to the antibody solution. The final DMSO concentration should not exceed 10% of the total reaction volume.

-

Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

-

Remove the excess, unreacted linker using a desalting column equilibrated with the Reaction Buffer.

-

Determine the concentration of the azide-modified antibody using a protein concentration assay (e.g., BCA assay).

-

Protocol 2: Conjugation of a DBCO-Functionalized Payload via SPAAC

-

Materials:

-

Azide-modified antibody from Protocol 1

-

DBCO-functionalized payload (e.g., a fluorescent dye or a drug) dissolved in DMSO

-

Reaction Buffer (as in Protocol 1)

-

Purification system (e.g., Size-Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC))

-

-

Procedure:

-

To the azide-modified antibody solution, add a 1.5- to 5-fold molar excess of the DBCO-functionalized payload.

-

Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C. The reaction can be monitored by analytical techniques such as HPLC.

-

Purify the resulting antibody-payload conjugate using SEC or HIC to remove excess payload and other small molecule impurities.

-

Characterize the purified conjugate to determine the drug-to-antibody ratio (DAR) and purity.

-

Protocol 3: Characterization of the Antibody-Payload Conjugate

-

Hydrophobic Interaction Chromatography (HIC)-HPLC:

-

Mass Spectrometry (MS):

-

Intact mass analysis of the ADC can confirm the successful conjugation and provide an average DAR.[7]

-

Peptide mapping after enzymatic digestion can be used to identify the specific conjugation sites (e.g., which lysine residues were modified).

-

Protocol 4: Cleavage of the Disulfide Bond and Payload Release

-

Materials:

-

Purified antibody-payload conjugate

-

Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

-

Reaction Buffer (as in Protocol 1)

-

Analytical system (e.g., RP-HPLC, LC-MS) to monitor payload release

-

-

Procedure:

-

Treat the antibody-payload conjugate with a final concentration of 10-50 mM DTT or 1-5 mM TCEP.

-

Incubate the reaction for 30-60 minutes at 37°C.

-

Monitor the release of the payload from the antibody by analyzing the reaction mixture at different time points using RP-HPLC or LC-MS.

-

Mandatory Visualizations

Mechanism of Action of this compound NHS Ester

Caption: Three-step mechanism of this compound NHS ester.

Experimental Workflow for ADC Synthesis and Characterization

Caption: Workflow for ADC synthesis, purification, and analysis.

Intracellular Trafficking and Payload Release of an ADC

Caption: ADC internalization, trafficking, and payload release.

Conclusion

This compound NHS ester is a powerful and versatile tool in the field of bioconjugation. Its trifunctional nature allows for a robust and controlled approach to the synthesis of complex biomolecules. By understanding the distinct mechanisms of amine reactivity, bioorthogonal click chemistry, and disulfide cleavage, researchers can design and execute sophisticated bioconjugation strategies. The protocols and data presented in this guide provide a solid foundation for the successful application of this linker in drug development and various research endeavors, ultimately contributing to the creation of next-generation therapeutics and diagnostic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. interchim.fr [interchim.fr]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. lcms.cz [lcms.cz]

- 6. [The Characterization of Drug-to-Antibody Ratio and Isoforms of ADCs Using LC and MS Technologies] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. waters.com [waters.com]

An In-depth Technical Guide to Cleavable Crosslinkers for Protein Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cleavable crosslinkers are indispensable reagents in modern proteomics and structural biology, enabling the capture of transient and stable protein-protein interactions (PPIs) within their native cellular environment.[1][2][3] Unlike non-cleavable crosslinkers that form permanent bonds, cleavable crosslinkers possess a labile spacer arm that can be selectively broken under specific chemical or physical conditions. This unique feature facilitates the identification of crosslinked peptides by mass spectrometry (MS) and simplifies data analysis, making them powerful tools for elucidating protein complex architecture, mapping interaction interfaces, and understanding dynamic cellular processes.[1][2][4] This guide provides a comprehensive overview of the major classes of cleavable crosslinkers, their applications, and detailed protocols for their use in protein studies.

Core Concepts of Cleavable Crosslinking

A typical cleavable crosslinker consists of three key components: two reactive groups that target specific amino acid residues, a spacer arm of a defined length, and a cleavable linkage within the spacer arm. The choice of a crosslinker depends on the specific application, the target proteins, and the analytical method employed.[1][2]

The general workflow for a crosslinking experiment coupled with mass spectrometry (XL-MS) involves several key steps:

-

Crosslinking Reaction: The cleavable crosslinker is introduced to the protein sample, which can range from purified protein complexes to intact cells or tissues.[1][2] The reactive groups of the crosslinker form covalent bonds with specific amino acid residues on interacting proteins that are in close proximity.

-

Sample Preparation: The crosslinked sample is then subjected to enzymatic digestion, typically with trypsin, to generate a complex mixture of peptides.[1][2]

-

Enrichment (Optional): Due to the low abundance of crosslinked peptides, an enrichment step is often employed to selectively isolate them from the more abundant linear peptides.[1][2] Some crosslinkers incorporate an affinity tag, such as biotin, to facilitate this enrichment.

-

LC-MS/MS Analysis: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). During MS/MS analysis, the crosslinked peptides are fragmented, and the resulting spectra are used to identify the sequences of the crosslinked peptides and the site of crosslinking.

-

Data Analysis: Specialized software is used to analyze the complex MS/MS spectra of crosslinked peptides to identify the interacting proteins and the specific residues involved in the interaction.[1][2]

Types of Cleavable Crosslinkers

Cleavable crosslinkers are categorized based on the nature of their cleavable linkage. The four main types are:

-

Mass Spectrometry (MS)-Cleavable Crosslinkers: These are the most widely used type for XL-MS studies. They contain a bond that is labile under the conditions of tandem mass spectrometry (e.g., collision-induced dissociation, CID), breaking the crosslinker and simplifying the resulting fragment ion spectra.[1][2][4]

-

Photocleavable Crosslinkers: These crosslinkers contain a photolabile group that can be cleaved by exposure to UV light at a specific wavelength.[5][6] This allows for controlled cleavage of the crosslink before or during MS analysis.

-

Disulfide Bond-Containing Crosslinkers: These crosslinkers have a disulfide bond in their spacer arm, which can be cleaved by reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).[7][8]

-

Acid-Cleavable Crosslinkers: These linkers possess a bond that is susceptible to cleavage under acidic conditions.[3][9]

The choice of cleavage chemistry has significant implications for the experimental workflow and data analysis strategy.

Quantitative Data on Cleavable Crosslinkers

The efficiency of a crosslinking experiment can be influenced by several factors, including the crosslinker's reactivity, spacer arm length, and the specific cleavage conditions. The following tables summarize key quantitative data for various commercially available cleavable crosslinkers.

| Table 1: Mass Spectrometry (MS)-Cleavable Crosslinkers | |||||

| Crosslinker | Reactive Group | Target Residue | Spacer Arm (Å) | Cleavable Group | Commercial Availability |

| Disuccinimidyl sulfoxide (DSSO) | NHS ester | Amine (Lys) | 10.1 | Sulfoxide | Yes |

| Disuccinimidyl dibutyric urea (DSBU) | NHS ester | Amine (Lys) | 12.5 | Urea | Yes[10][11] |

| Dihydrazide sulfoxide (DHSO) | Hydrazide | Carboxyl (Asp, Glu) | 10.6 | Sulfoxide | Yes |

| Bismaleimido sulfoxide (BMSO) | Maleimide | Sulfhydryl (Cys) | 11.3 | Sulfoxide | Yes |

| Azide-A-DSBSO | NHS ester | Amine (Lys) | 22.7 | Sulfoxide, Acetal | Yes |

| Alkyne-A-DSBSO | NHS ester | Amine (Lys) | 22.7 | Sulfoxide, Acetal | Yes |

| Protein Interaction Reporter (PIR) | NHS ester | Amine (Lys) | Variable | Asp-Pro | Limited |

| Table 2: Photocleavable Crosslinkers | ||||

| Crosslinker | Reactive Group | Target Residue | Spacer Arm (Å) | Cleavage Condition |

| pcPIR | NHS ester | Amine (Lys) | 21.4 | UV (e.g., 365 nm)[5] |

| SCNE | NHS ester | Amine | 28.6 | UV (e.g., 330 nm)[12] |

| SDASO linkers | NHS ester / Diazirine | Amine (Lys) / Non-specific | Variable | UV irradiation |

| Table 3: Disulfide Bond-Containing Crosslinkers | ||||

| Crosslinker | Reactive Group | Target Residue | Spacer Arm (Å) | Cleavage Condition |

| Dithiobis(succinimidyl propionate) (DSP) | NHS ester | Amine (Lys) | 12.0 | Reducing agents (e.g., 10-50 mM DTT) |

| Dithiobis(sulfosuccinimidyl propionate) (DTSSP) | Sulfo-NHS ester | Amine (Lys) | 12.0 | Reducing agents (e.g., 10-50 mM DTT) |

| 3,3'-Dithiobis(sulfosuccinimidyl propionate) (DTBP) | NHS ester | Amine (Lys) | 13.8 | Reducing agents (e.g., 10-50 mM DTT) |

| Table 4: Acid-Cleavable Crosslinkers | ||||

| Crosslinker | Reactive Group | Target Residue | Spacer Arm (Å) | Cleavage Condition |

| Dialkoxydiphenylsilane (DADPS) Biotin-Azide | Azide | Alkyne (via click chemistry) | ~20 | 10% Formic Acid[9] |

| Disuccinimidyl Tartrate (DST) | NHS ester | Amine (Lys) | 6.4 | Periodate |

| Sulfodisuccinimidyl Tartrate (Sulfo-DST) | Sulfo-NHS ester | Amine (Lys) | 6.4 | Periodate |

Experimental Protocols

Protocol 1: In-vivo Crosslinking and Co-Immunoprecipitation (Co-IP) using a Disulfide-Cleavable Crosslinker (DSP)

This protocol describes the stabilization of protein complexes in living cells using a membrane-permeable disulfide-cleavable crosslinker, followed by co-immunoprecipitation to isolate the complex of interest.

Materials:

-

Cells expressing the protein of interest

-

Dithiobis(succinimidyl propionate) (DSP)

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

-

Antibody specific to the protein of interest

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., SDS-PAGE sample buffer containing a reducing agent like 50 mM DTT)

Procedure:

-

Cell Culture and Harvest: Grow cells to the desired confluency. Wash the cells twice with ice-cold PBS.

-

Crosslinking:

-

Prepare a fresh stock solution of DSP in a water-free solvent like DMSO.

-

Resuspend the cell pellet in PBS containing the desired final concentration of DSP (typically 0.2-2 mM).

-

Incubate for 30 minutes at room temperature with gentle rotation.

-

Quench the crosslinking reaction by adding a final concentration of 20-50 mM Tris-HCl, pH 7.5, and incubating for 15 minutes.

-

-

Cell Lysis:

-

Pellet the cells by centrifugation and discard the supernatant.

-

Lyse the cells by adding ice-cold lysis buffer and incubating on ice for 30 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Immunoprecipitation:

-

Transfer the supernatant to a new tube and determine the protein concentration.

-

Incubate the lysate with the primary antibody for 1-2 hours or overnight at 4°C with gentle rotation.

-

Add pre-washed Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.

-

-

Washing:

-

Pellet the beads using a magnetic stand and discard the supernatant.

-

Wash the beads three to five times with ice-cold wash buffer.

-

-

Elution:

-

To elute the protein complexes, resuspend the beads in elution buffer containing a reducing agent (e.g., 50 mM DTT) to cleave the disulfide bond of the crosslinker.

-

Boil the sample for 5-10 minutes at 95-100°C.

-

-

Analysis:

-

Separate the eluted proteins by SDS-PAGE and analyze by Western blotting or mass spectrometry.

-

Protocol 2: Crosslinking-Mass Spectrometry (XL-MS) using an MS-Cleavable Crosslinker (DSSO)

This protocol outlines a typical workflow for identifying protein-protein interactions using an amine-reactive, MS-cleavable crosslinker.

Materials:

-

Purified protein complex or cell lysate

-

Disuccinimidyl sulfoxide (DSSO)

-

Reaction buffer (e.g., HEPES buffer, pH 7.5-8.0)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)

-

Denaturing buffer (e.g., 8 M urea)

-

Reducing agent (e.g., 10 mM DTT)

-

Alkylating agent (e.g., 55 mM iodoacetamide)

-

Trypsin

-

LC-MS/MS system

Procedure:

-

Crosslinking Reaction:

-

Dissolve the protein sample in the reaction buffer to a final concentration of 0.1-1 mg/mL.

-

Add a freshly prepared solution of DSSO in a water-free solvent (e.g., DMSO) to the protein sample. The final concentration of DSSO typically ranges from 0.25 to 2 mM.

-

Incubate the reaction for 30-60 minutes at room temperature.

-

Quench the reaction by adding the quenching solution to a final concentration of 20-50 mM and incubating for 15 minutes.

-

-

Protein Denaturation, Reduction, and Alkylation:

-

Add denaturing buffer to the crosslinked sample.

-

Reduce disulfide bonds by adding DTT and incubating for 1 hour at 37°C.

-

Alkylate free cysteine residues by adding iodoacetamide and incubating for 30 minutes in the dark at room temperature.

-

-

Enzymatic Digestion:

-

Dilute the sample with a suitable buffer (e.g., 50 mM ammonium bicarbonate) to reduce the urea concentration to less than 2 M.

-

Add trypsin at a 1:50 to 1:100 enzyme-to-protein ratio and incubate overnight at 37°C.

-

-

Peptide Desalting:

-

Acidify the digest with trifluoroacetic acid (TFA) and desalt the peptides using a C18 StageTip or equivalent.

-

-

LC-MS/MS Analysis:

-

Analyze the desalted peptides using a high-resolution mass spectrometer.

-

Employ a data-dependent acquisition method that includes MS2 and MS3 scans. The MS2 scan will fragment the crosslinked peptide, and the characteristic doublet ions resulting from the cleavage of the DSSO linker will trigger an MS3 scan for sequencing of the individual peptides.[1][2]

-

-

Data Analysis:

Visualization of Signaling Pathways and Experimental Workflows

Signaling Pathways

Cleavable crosslinkers are powerful tools for dissecting complex signaling pathways by capturing protein-protein interactions that mediate signal transduction.

Caption: EGFR signaling pathway initiated by EGF binding.

Caption: The ubiquitination cascade for protein degradation.

Caption: Intrinsic and extrinsic apoptosis signaling pathways.

Experimental Workflows

Caption: Workflow for Co-IP with a cleavable crosslinker.

Caption: General workflow for XL-MS using a cleavable crosslinker.

Conclusion

Cleavable crosslinkers have become an essential part of the toolkit for researchers studying protein-protein interactions. Their ability to capture interactions in a reversible manner has significantly advanced the field of structural proteomics and systems biology. By carefully selecting the appropriate crosslinker and optimizing the experimental conditions, scientists can gain valuable insights into the intricate network of protein interactions that govern cellular function. This guide provides a foundational understanding and practical protocols to aid researchers in the successful application of cleavable crosslinkers in their studies.

References

- 1. Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of Photoreactive Mass Spec Cleavable Crosslinkers to Study Protein-Protein Interactions [escholarship.org]

- 7. researchers.mq.edu.au [researchers.mq.edu.au]

- 8. Formation of protein cross-links by singlet oxygen-mediated disulfide oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Enhanced protein–protein interaction network construction promoted by in vivo cross-linking with acid-cleavable click-chemistry enrichment [frontiersin.org]

- 10. A cross-linking/mass spectrometry workflow based on MS-cleavable cross-linkers and the MeroX software for studying protein structures and protein–protein interactions | Springer Nature Experiments [experiments.springernature.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. A Traceless Cross-linker for Photo-Cleavable Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

The Fulcrum of Function: An In-depth Technical Guide to the Role of Disulfide Bonds in Reversible Crosslinking

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Disulfide bonds, the covalent linkages forged between two cysteine residues, are far more than mere structural rivets within proteins. Their inherent capacity for reversible formation and cleavage positions them as dynamic regulators of molecular conformation, stability, and function. This technical guide delves into the core principles of disulfide bond-mediated reversible crosslinking, exploring its fundamental chemistry, profound biological implications, and burgeoning applications in the pharmaceutical sciences. From stabilizing therapeutic proteins to engineering sophisticated drug delivery systems, the strategic manipulation of disulfide bonds offers a powerful toolkit for innovation. This document provides a comprehensive overview of the mechanisms governing disulfide bond dynamics, detailed experimental protocols for their characterization, and a summary of key quantitative data to inform research and development endeavors.

The Chemistry of Reversible Crosslinking: Thiol-Disulfide Exchange

The cornerstone of the reversible nature of disulfide bonds is the thiol-disulfide exchange reaction . This process involves the nucleophilic attack of a thiolate anion (-S⁻) on one of the sulfur atoms of a disulfide bond (R-S-S-R'). This attack forms a transient, unstable intermediate which then resolves by breaking the original disulfide bond, resulting in a new disulfide bond and a new thiolate.[1] This dynamic equilibrium allows for the formation, breakage, and rearrangement of disulfide linkages, a process often referred to as disulfide shuffling.[1]

The direction and rate of this exchange are heavily influenced by the local redox environment.[2] Oxidizing conditions favor the formation of disulfide bonds, a process crucial for the proper folding and stabilization of many extracellular and secreted proteins within the endoplasmic reticulum.[3][4] Conversely, the reducing environment of the cytoplasm, rich in molecules like glutathione (GSH), promotes the cleavage of disulfide bonds, maintaining most intracellular proteins in their reduced state.[2] This redox sensitivity is a key feature exploited in various biotechnological applications.

Biological Significance: From Protein Folding to Redox Signaling

Disulfide bonds are instrumental in a multitude of biological processes:

-

Protein Stability and Folding: By covalently linking different parts of a polypeptide chain, disulfide bonds drastically reduce the conformational entropy of the unfolded state, thereby stabilizing the protein's native three-dimensional structure.[3][5] This is particularly crucial for proteins that must function in the often harsh extracellular environment.[6] The formation of correct disulfide bonds is a critical step in the oxidative folding of many proteins in the endoplasmic reticulum, a process facilitated by enzymes like protein disulfide isomerase (PDI).[3][6]

-

Quaternary Structure and Assembly: Inter-chain disulfide bonds are vital for the assembly and stability of multimeric proteins, such as antibodies.[4][7] A typical human IgG1 antibody, for instance, contains four inter-chain disulfide bonds that are essential for maintaining its quaternary structure and antigen-binding affinity.[7]

-

Enzyme Catalysis and Regulation: In some enzymes, disulfide bonds are directly involved in the catalytic mechanism.[6] Furthermore, the reversible cleavage and formation of specific "allosteric" disulfide bonds can act as a switch to regulate protein function in response to changes in the cellular redox state.[8] This form of regulation is a key component of redox signaling pathways.

Applications in Drug Development and Biotechnology

The unique properties of disulfide bonds have been harnessed to create innovative solutions in drug development and biotechnology.

Stimuli-Responsive Drug Delivery

The differential redox potential between the extracellular environment (oxidizing) and the intracellular environment (reducing) provides a powerful trigger for targeted drug release.[9][10] Drug delivery systems, such as polymeric micelles and nanoparticles, can be designed with disulfide cross-linkages.[11][12] These carriers remain stable in the bloodstream, minimizing premature drug release and associated toxicity.[11][] Upon entering a cancer cell, which often has an even higher concentration of reducing agents like glutathione, the disulfide bonds are cleaved, leading to the disassembly of the carrier and the release of the encapsulated therapeutic agent directly at the site of action.[9][12]

Antibody-Drug Conjugates (ADCs)

Disulfide linkers are frequently employed in the design of antibody-drug conjugates (ADCs), which combine the targeting specificity of a monoclonal antibody with the potency of a cytotoxic drug.[] The disulfide bond connects the drug to the antibody, and this linkage is designed to be stable in circulation but cleavable upon internalization of the ADC into the target cancer cell.[] The choice of disulfide linker can influence the drug-to-antibody ratio (DAR), which is a critical parameter for the efficacy and safety of the ADC.[14] For example, IgG2 antibodies, with their additional hinge disulfide bonds, can potentially be conjugated with a higher number of drug molecules compared to IgG1 antibodies.[14]

Quantitative Data Summary

The following tables summarize key quantitative data related to disulfide bonds, providing a reference for experimental design and interpretation.

| Parameter | Typical Values/Observations | References |

| Thermodynamic Stability | Disulfide bonds can increase the melting temperature (Tm) of a protein, indicating enhanced thermal stability. The change in free energy upon disulfide bond formation is often significant. | [5][7] |

| Redox Potential | The standard redox potential of the cysteine/cystine couple is approximately -220 mV. | [2] |

| Reaction Kinetics | Thiol-disulfide exchange is generally slow at neutral pH but is significantly accelerated by catalysts such as enzymes or by increasing the pH. The rate is dependent on the concentration of the attacking thiolate. | [15][16] |

| Antibody Disulfide Bonds | A typical human IgG1 antibody contains 12 cysteine residues forming 4 inter-chain and 2 intra-chain disulfide bonds per heavy-light chain pair. | [7] |

| Drug-to-Antibody Ratio (DAR) | For cysteine-linked ADCs, the DAR can range from 0-8 for an IgG1 and 0-12 for an IgG2 antibody. | [14] |

Experimental Protocols

Accurate characterization of disulfide bonds is crucial for understanding protein structure-function relationships and for the quality control of biopharmaceuticals.

Disulfide Bond Mapping by Mass Spectrometry

Mass spectrometry (MS) is the gold standard for identifying and localizing disulfide bonds.[7] The general workflow involves enzymatic digestion of the protein under non-reducing conditions to preserve the disulfide linkages, followed by liquid chromatography-mass spectrometry (LC-MS) analysis.

Protocol: Bottom-Up Proteomics for Disulfide Mapping [7][17]

-

Sample Preparation:

-

Prepare two aliquots of the protein sample.

-

Non-reduced sample: Maintain native disulfide bonds.

-

Reduced sample (Control): Reduce disulfide bonds using a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). Alkylate the resulting free thiols with a reagent such as iodoacetamide (IAM) to prevent re-oxidation.[7]

-

-

Enzymatic Digestion:

-

Digest both the non-reduced and reduced samples with a specific protease (e.g., trypsin). Use non-reducing conditions for the non-reduced sample.

-

-

LC-MS/MS Analysis:

-

Analyze the peptide digests by LC-MS/MS. In the non-reduced sample, disulfide-linked peptides will be detected as single precursor ions with a higher mass.

-

Fragment the precursor ions using techniques like collision-induced dissociation (CID) or electron-transfer dissociation (ETD). ETD is often preferred as it can preferentially cleave the disulfide bond itself.[18]

-

-

Data Analysis:

-

Use specialized software to search the MS/MS data and identify the sequences of the disulfide-linked peptides.

-

Compare the results from the non-reduced and reduced samples to confirm the disulfide linkages. The peptides that are linked in the non-reduced sample will appear as separate, individual peptides in the reduced and alkylated sample.[17]

-

Quantification of Disulfide Bonds using Ellman's Assay

Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB) is used to quantify free sulfhydryl (-SH) groups. The number of disulfide bonds can be inferred by comparing the number of free thiols before and after reduction.[7][19]

Protocol: Ellman's Assay [7]

-

Measure Free Thiols in Native Protein:

-

React a known concentration of the native protein with DTNB in a suitable buffer (pH ~8.0).

-

DTNB reacts with free thiols to produce 2-nitro-5-thiobenzoate (TNB²⁻), which has a characteristic yellow color.

-

Measure the absorbance at 412 nm.

-

Calculate the concentration of free thiols using the molar extinction coefficient of TNB²⁻.

-

-

Measure Total Thiols (after reduction):

-

Treat an identical protein sample with an excess of a reducing agent (e.g., DTT) to break all disulfide bonds.

-

React this fully reduced sample with DTNB and measure the absorbance at 412 nm. This gives the total number of cysteine residues in the protein.

-

-

Calculate the Number of Disulfide Bonds:

-

The number of cysteine residues involved in disulfide bonds is the total number of thiols minus the number of free thiols in the native protein.

-

Since each disulfide bond is formed from two cysteine residues, divide this number by two to get the number of disulfide bonds per protein molecule.

-

Conclusion

The reversible nature of disulfide bonds provides a sophisticated mechanism for controlling the structure, stability, and function of proteins and biomaterials. For researchers, scientists, and drug development professionals, a deep understanding of the principles of thiol-disulfide exchange and the methodologies for their analysis is paramount. The ability to precisely engineer and manipulate disulfide crosslinks opens up new avenues for the development of more stable and effective biotherapeutics, targeted drug delivery systems, and advanced biomaterials. As our analytical capabilities continue to improve, so too will our capacity to harness the full potential of this remarkable covalent yet reversible linkage.

References

- 1. Disulfide - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. From Stability to Function: The Importance of Disulfide Bonds in Proteins - MetwareBio [metwarebio.com]

- 4. Disulfide bonds in ER protein folding and homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Disulfide bonds and the stability of globular proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Disulfide Bridges in Proteins: Formation, Function, and Analysis Methods - Creative Proteomics [creative-proteomics.com]

- 7. How to Analyze Protein Disulfide Bonds - Creative Proteomics [creative-proteomics.com]

- 8. Allosteric disulphide bonds as reversible mechano-sensitive switches that control protein functions in the vasculature - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thiol- and Disulfide-Based Stimulus-Responsive Soft Materials and Self-Assembling Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Stimuli-Responsive Polymeric Nanocarriers for Drug Delivery, Imaging, and Theragnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Reduction-responsive disulfide linkage core-cross-linked polymeric micelles for site-specific drug delivery - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Well-defined, Reversible Disulfide Cross-linked Micelles for On-demand Paclitaxel Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Influence of disulfide bond isoforms on drug conjugation sites in cysteine-linked IgG2 antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Kinetics of disulfide bond reduction in alpha-lactalbumin by dithiothreitol and molecular basis of superreactivity of the Cys6-Cys120 disulfide bond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characterization in Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Experimental Assignment of Disulfide-Bonds in Purified Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

A Deep Dive into Click Chemistry Reagents for Biological Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Click chemistry has revolutionized the field of biological research and drug development by offering a suite of highly efficient and selective reactions for modifying complex biological molecules.[1][2] Coined by K.B. Sharpless in 2001, this chemical philosophy emphasizes reactions that are modular, high-yielding, and produce minimal and inoffensive byproducts.[1][3] These bioorthogonal reactions, meaning they can occur in living systems without interfering with native biochemical processes, have become indispensable tools for labeling, imaging, and tracking biomolecules, as well as for constructing novel drug conjugates.[4][5][6] This guide provides a comprehensive overview of the core click chemistry reagents, their applications, and detailed experimental protocols.

Core Click Chemistry Reactions in Biological Research

The power of click chemistry lies in a few key reactions that are exceptionally reliable and versatile. The most prominent among these are the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Tetrazine Ligation.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential "click" reaction, involving the cycloaddition of an azide and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole.[][] This reaction is catalyzed by copper(I), which can be generated in situ from copper(II) salts like CuSO₄ using a reducing agent such as sodium ascorbate.[9][10] The use of a chelating ligand, like tris-(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is crucial to stabilize the Cu(I) catalyst and protect biomolecules from oxidative damage.[11][12]

Key Features of CuAAC:

-

High Efficiency and Yield: The reaction proceeds rapidly and often to completion under mild, aqueous conditions.[13][14]

-

Bioorthogonality: Azides and alkynes are generally absent in biological systems, ensuring high selectivity.[4]

-

Versatility: CuAAC is widely used for labeling proteins, nucleic acids, and glycans.[13][15]

However, the potential cytotoxicity of the copper catalyst can be a limitation for in vivo applications.[11][16]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To overcome the toxicity concerns associated with CuAAC, the strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. This reaction does not require a metal catalyst.[16][17] Instead, it utilizes the inherent ring strain of cyclooctyne derivatives, such as dibenzocyclooctyne (DBCO), to drive the reaction with azides.[][19]

Key Features of SPAAC:

-

Copper-Free: Eliminates the issue of copper cytotoxicity, making it ideal for live-cell and in vivo studies.[20][]

-

High Bioorthogonality: The reacting partners are highly selective and do not interfere with biological processes.[]

-

Slower Kinetics: Generally, SPAAC reactions are slower than their copper-catalyzed counterparts.[]

Tetrazine Ligation

The tetrazine ligation is an inverse-electron-demand Diels-Alder reaction between a tetrazine and a strained alkene, most commonly a trans-cyclooctene (TCO).[23][24] This reaction is known for its exceptionally fast kinetics, making it suitable for applications where low concentrations of reactants are required.[5][25]

Key Features of Tetrazine Ligation:

-

Extremely Fast Reaction Rates: Enables rapid labeling even at low concentrations.[5][23]

-

High Specificity: The reaction is highly selective and bioorthogonal.[25]

-

Fluorogenic Potential: Some tetrazine-based probes exhibit fluorescence upon reaction, enabling "turn-on" detection.[26]

Quantitative Comparison of Core Click Chemistry Reactions

The choice of a click chemistry reaction often depends on the specific application, balancing the need for speed, biocompatibility, and ease of reagent introduction. The following table summarizes key quantitative parameters for the three main types of click reactions.

| Reaction Type | Second-Order Rate Constant (M⁻¹s⁻¹) | Biocompatibility | Catalyst Required | Typical Applications |

| CuAAC | 10² - 10³ | Good (potential cytotoxicity from copper) | Copper(I) | In vitro labeling, proteomics, nucleic acid modification |

| SPAAC | 10⁻³ - 1 | Excellent | None | Live-cell imaging, in vivo labeling, drug delivery |

| Tetrazine Ligation | 10³ - 10⁷ | Excellent | None | In vivo imaging, pretargeted therapy, real-time tracking |

Note: Rate constants can vary significantly depending on the specific reagents and reaction conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing click chemistry.

Protocol 1: Labeling of Proteins in Cell Lysate using CuAAC

This protocol describes the labeling of an alkyne-modified protein in a cell lysate with an azide-containing fluorescent dye.

Materials:

-

Protein lysate containing alkyne-modified protein (1-5 mg/mL)

-

Phosphate-buffered saline (PBS)

-

Azide-functionalized fluorescent dye (e.g., Azide-Fluor 488), 2.5 mM in DMSO

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), 100 mM in water

-

Copper(II) sulfate (CuSO₄), 20 mM in water

-

Sodium ascorbate, 300 mM in water (prepare fresh)

Procedure:

-

In a microfuge tube, combine 50 µL of the protein lysate with 90 µL of PBS.

-

Add 20 µL of the 2.5 mM azide-dye solution and vortex briefly.

-

Add 10 µL of the 100 mM THPTA solution and vortex.[12]

-

Add 10 µL of the 20 mM CuSO₄ solution and vortex.[12]

-

To initiate the reaction, add 10 µL of the freshly prepared 300 mM sodium ascorbate solution and vortex.[9][12]

-

Protect the reaction from light and incubate for 30 minutes at room temperature.[9]

-

The labeled proteins are now ready for downstream analysis, such as SDS-PAGE and fluorescence imaging.[9]

Protocol 2: Live-Cell Imaging using SPAAC

This protocol details the labeling of azide-modified glycoproteins on the surface of live cells with a DBCO-containing fluorescent dye.

Materials:

-

Cells cultured with an azide-containing metabolic precursor (e.g., Ac₄ManNAz)

-

Cell culture medium

-

DBCO-functionalized fluorescent dye (e.g., DBCO-Fluor 545)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Culture cells in the presence of the azide-containing metabolic precursor for 24-72 hours to allow for incorporation into cellular glycans.

-

Wash the cells twice with pre-warmed PBS.

-

Prepare a solution of the DBCO-dye in cell culture medium at a final concentration of 10-50 µM.

-

Incubate the cells with the DBCO-dye solution for 30-60 minutes at 37°C.

-

Wash the cells three times with pre-warmed PBS to remove any unreacted dye.

-

The cells are now labeled and ready for fluorescence microscopy imaging.

Protocol 3: Oligonucleotide Labeling via CuAAC

This protocol outlines the labeling of an alkyne-modified DNA oligonucleotide with an azide-containing biotin tag.

Materials:

-

Alkyne-modified oligonucleotide

-

Triethylammonium acetate buffer (pH 7.0, 2 M)

-

DMSO

-

Azide-biotin conjugate, 10 mM in DMSO

-

Ascorbic acid, 5 mM in water (prepare fresh)

-

Copper(II)-TBTA complex, 10 mM in 55% DMSO

Procedure:

-

In a pressure-tight vial, dissolve the alkyne-conjugated oligonucleotide in water.[27]

-

Add the triethylammonium acetate buffer and DMSO, then vortex.[27]

-

Add the 10 mM azide-biotin stock solution and vortex.[27]

-

Add the 5 mM ascorbic acid solution and briefly vortex.[27]

-

Degas the solution by bubbling nitrogen through it for 30 seconds.[27]

-

Add the Copper(II)-TBTA stock solution.[27]

-

Seal the vial under a nitrogen atmosphere and incubate at room temperature for 1-4 hours.

-

Purify the labeled oligonucleotide using ethanol precipitation or a suitable chromatography method.

Visualizing Click Chemistry Concepts

Diagrams created using the DOT language provide clear visual representations of the workflows and principles of click chemistry.

Caption: The catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Caption: Comparison of the workflows for CuAAC and SPAAC in bioconjugation.

Caption: The workflow of the Tetrazine Ligation reaction for bioconjugation.

Conclusion

Click chemistry has provided an unparalleled toolkit for biological researchers and drug development professionals. The ability to selectively and efficiently modify complex biomolecules in their native environment has opened up new avenues for understanding biological processes and designing novel therapeutics.[][28] The choice between CuAAC, SPAAC, and tetrazine ligation depends on the specific experimental context, with considerations for reaction speed, biocompatibility, and the nature of the biomolecules being studied. As new click reactions and reagents continue to be developed, the scope and power of this chemical approach are set to expand even further, promising exciting new discoveries in the life sciences.[29]

References

- 1. Applications of click chemistry in drug discovery | PPTX [slideshare.net]

- 2. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bachem.com [bachem.com]

- 4. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Click Chemistry as a Tool for Cell Engineering and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. jenabioscience.com [jenabioscience.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. broadpharm.com [broadpharm.com]

- 13. lumiprobe.com [lumiprobe.com]

- 14. bioclone.net [bioclone.net]

- 15. atdbio.com [atdbio.com]

- 16. Click chemistry - Wikipedia [en.wikipedia.org]

- 17. mt.com [mt.com]

- 19. Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 23. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]

- 24. Frontiers | Tetrazine bioorthogonal chemistry derived in vivo imaging [frontiersin.org]

- 25. researchgate.net [researchgate.net]

- 26. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]

- 28. pubs.acs.org [pubs.acs.org]

- 29. alfa-chemistry.com [alfa-chemistry.com]

An In-Depth Technical Guide on Azidoethyl-SS-propionic Acid for Antibody-Drug Conjugate Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Azidoethyl-SS-propionic acid, a heterobifunctional, cleavable linker, for the development of antibody-drug conjugates (ADCs). This document details its mechanism of action, experimental protocols for its use, and relevant data for the design and synthesis of effective and stable ADCs.

Introduction to this compound in ADCs

This compound is a chemical linker designed for the conjugation of cytotoxic payloads to monoclonal antibodies.[1][2][3] Its structure features three key components: an azide group for bioorthogonal "click chemistry" conjugation, a reducible disulfide bond for controlled intracellular payload release, and a carboxylic acid for initial activation and linkage.[1][2][3] The disulfide bond is relatively stable in the bloodstream's oxidative environment but is readily cleaved in the reducing environment of the tumor cell's cytoplasm, where the concentration of glutathione (GSH) is significantly higher.[4][5][6] This selective cleavage mechanism minimizes off-target toxicity and enhances the therapeutic window of the ADC.[4][7]

The azide functionality allows for a highly specific and efficient conjugation reaction with a payload modified with a strained alkyne, such as dibenzocyclooctyne (DBCO), through a copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.[1][8] This bioorthogonal approach prevents unwanted side reactions with biological macromolecules, ensuring a well-defined and homogenous ADC product.

Mechanism of Action and Cellular Processing

The efficacy of an ADC developed with this compound relies on a sequence of events beginning with antibody-antigen binding and culminating in the intracellular release of the cytotoxic payload.

References

- 1. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sulfatase-cleavable linkers for antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Site-specific chemical modification of antibody fragments using traceless cleavable linkers | Springer Nature Experiments [experiments.springernature.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

An In-depth Technical Guide to Heterobifunctional Crosslinking Agents: Core Features and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heterobifunctional crosslinking agents are indispensable chemical tools in modern molecular biology, proteomics, and drug development. These reagents possess two different reactive moieties, enabling the covalent linkage of two distinct biomolecules in a controlled and sequential manner. This unique characteristic minimizes the formation of undesirable homodimers or polymers, a common issue with homobifunctional crosslinkers, thereby offering greater precision in bioconjugation.[1][2][3] This guide provides a comprehensive overview of the key features, applications, and methodologies associated with heterobifunctional crosslinking agents.

Core Features of Heterobifunctional Crosslinkers

The utility of a heterobifunctional crosslinker is defined by the specificities of its two reactive ends and the characteristics of the spacer arm that connects them.

Reactive Groups: The Key to Specificity

Heterobifunctional crosslinkers are categorized based on the functional groups they target.[1] This allows for a tailored approach to conjugation, ensuring that the desired molecules are linked with high efficiency. Common reactive groups include:

-

Amine-Reactive Groups: N-hydroxysuccinimide (NHS) esters are widely used to target primary amines (-NH2) found on lysine residues and the N-terminus of proteins.[1][4]

-

Sulfhydryl-Reactive Groups: Maleimides, pyridyl disulfides, and haloacetyls specifically react with sulfhydryl groups (-SH) on cysteine residues.[4] The reaction between maleimides and sulfhydryls is known to be particularly efficient.[4]

-

Carbonyl-Reactive Groups: Hydrazides and alkoxyamines target carbonyl groups (aldehydes or ketones), which can be naturally present or introduced into glycoproteins through oxidation of their carbohydrate moieties.[5][6][7]

-

Photoreactive Groups: Aryl azides and diazirines remain inert until activated by UV light, at which point they can non-specifically insert into C-H and N-H bonds of nearby molecules.[1][2] This allows for capturing transient or weak interactions.[8]

The Spacer Arm: More Than Just a Linker

The spacer arm dictates the distance between the conjugated molecules and influences the overall properties of the resulting conjugate. Key characteristics of the spacer arm include:

-

Length: The length of the spacer arm is a critical determinant of crosslinking efficiency, as it must span the distance between the target functional groups on the interacting molecules.[4] Spacer arm lengths can be classified as short (< 10 Å), medium (10.1–30 Å), or long (> 30 Å).[9]

-

Solubility: The hydrophilicity of the spacer arm affects the solubility of the crosslinker and the final conjugate. PEGylated (polyethylene glycol) spacer arms are often used to enhance water solubility.[10]

-

Cleavability: Some spacer arms contain cleavable bonds, such as disulfide bonds (reducible) or ester linkages (hydrolyzable). This feature is particularly useful for applications like mass spectrometry-based analysis of crosslinked proteins, as it allows for the separation of the linked molecules for easier identification.

Quantitative Data of Common Heterobifunctional Crosslinkers

The selection of an appropriate heterobifunctional crosslinker depends on the specific application and the properties of the molecules to be conjugated. The following table summarizes the key quantitative data for a selection of commonly used heterobifunctional crosslinking agents.

| Crosslinker | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Reactive Group 1 | Reactive Group 2 | Membrane Permeable | Water Soluble | Cleavable |

| EMCS | 308.29 | 9.4 | Primary Amine | Sulfhydryl | Yes | No | No |

| GMBS | 280.23 | 6.8 | Primary Amine | Sulfhydryl | Yes | No | No |

| BMPS | - | 6.9 | Primary Amine | Sulfhydryl | - | - | - |

| MBS | 314.25 | 9.9 | Primary Amine | Sulfhydryl | Yes | - | - |

| NHS-ASA | 276.21 | 8.0 | Primary Amines | - | Yes | No | No |

| ANB-NOS | 305.20 | 7.7 | Primary Amines | - | Yes | No | No |

| ABH | 177.19 | 11.9 | Carbohydrates | - | Yes | No | No |

| EMCH | 225.24 | 11.8 | Sulfhydryl | Carbohydrate | - | No | No |

| N-Succinimidyl(4-iodoacetyl)aminobenzoate | 402.14 | 10.6 | Primary Amine | Sulfhydryl | Yes | No | No |

| N-(ρ-Maleimidophenyl) isocyanate | 214.18 | 8.7 | Sulfhydryl | Hydroxyl | - | No | No |

| LC-SPDP | - | 15.7 | Amine | Sulfhydryl | - | - | Yes (Disulfide) |

| Sulfo-LC-SPDP | - | 15.7 | Amine | Sulfhydryl | - | Yes | Yes (Disulfide) |

| SM(PEG)n | Variable | 17.6 - 95.2 | Amine | Sulfhydryl | No | Yes | No |

Experimental Protocols

The following are detailed methodologies for key experiments utilizing heterobifunctional crosslinking agents.

Protocol 1: Two-Step Protein-Protein Crosslinking using an Amine-to-Sulfhydryl Crosslinker

This protocol describes a general two-step procedure for crosslinking two proteins using a heterobifunctional reagent with an NHS ester and a maleimide group.

Materials:

-

Protein A (to be modified with the crosslinker)

-

Protein B (containing a free sulfhydryl group)

-

Heterobifunctional crosslinker (e.g., SMCC)

-

Amine-free buffer (e.g., Phosphate Buffer, pH 7.5-8.0)

-

Desalting column

-

Quenching reagent (e.g., Tris or glycine)

Procedure:

-

Modification of Protein A: a. Dissolve Protein A in the amine-free buffer. b. Dissolve the heterobifunctional crosslinker in an appropriate solvent (e.g., DMSO) and add it to the Protein A solution. The molar ratio of crosslinker to protein should be optimized. c. Incubate the reaction for 30-60 minutes at room temperature.

-

Removal of Excess Crosslinker: a. Remove the unreacted crosslinker using a desalting column equilibrated with the reaction buffer. This step is crucial to prevent the crosslinker from reacting with Protein B in the next step.

-

Crosslinking to Protein B: a. Immediately add the maleimide-activated Protein A to a solution of Protein B containing a free sulfhydryl group. b. Incubate the reaction for 1-2 hours at room temperature.

-

Quenching the Reaction: a. Add a quenching reagent to stop the reaction.

-

Analysis: a. Analyze the crosslinked product using techniques such as SDS-PAGE, Western blotting, or mass spectrometry to confirm the formation of the Protein A-Protein B conjugate.[11]

Protocol 2: Photo-Crosslinking of Protein Interactions using a Photoreactive Crosslinker

This protocol outlines the use of a photoreactive crosslinker to capture protein-protein interactions.

Materials:

-

Bait protein

-

Prey protein (potential interaction partner)

-

Photoreactive crosslinker (e.g., p-Methyl-cinnamoyl Azide)

-

Amine-free buffer

-

UV lamp (320-370 nm)

-

DMSO

Procedure:

-

Reaction Setup: a. In a microcentrifuge tube, combine the bait and prey proteins in the amine-free buffer.

-

Addition of Crosslinker: a. Prepare a stock solution of the photoreactive crosslinker in DMSO. b. Add the crosslinker stock solution to the protein mixture to the desired final concentration (e.g., 100 µM).

-

UV Irradiation: a. Place the reaction tube on ice and expose it to UV light for 5-20 minutes. The optimal irradiation time should be determined empirically.

-

Analysis: a. The resulting crosslinked protein complexes can be analyzed by methods such as immunoprecipitation followed by Western blotting or mass spectrometry to identify the interacting proteins.[12]

Protocol 3: Conjugation of Glycoproteins using a Carbonyl-Reactive Crosslinker

This protocol describes the labeling of a glycoprotein using a hydrazide-containing crosslinker.

Materials:

-

Glycoprotein

-

Sodium meta-periodate

-

Hydrazide-containing crosslinker

-

Reaction buffer (e.g., acetate buffer, pH 5.5)

Procedure:

-

Oxidation of Glycoprotein: a. Dissolve the glycoprotein in the reaction buffer. b. Add sodium meta-periodate to the glycoprotein solution and incubate in the dark for 15-30 minutes at room temperature to generate aldehyde groups on the carbohydrate moieties.[5][7] c. Remove excess periodate using a desalting column.

-

Conjugation with Hydrazide Crosslinker: a. Add the hydrazide-containing crosslinker to the oxidized glycoprotein. b. Incubate the reaction for 2 hours at room temperature to form a hydrazone bond.

-

Stabilization (Optional but Recommended): a. The hydrazone bond can be stabilized by reduction with sodium cyanoborohydride to form a stable alkyl hydrazide bond.

-

Purification: a. Purify the labeled glycoprotein using a desalting column or dialysis to remove excess crosslinker.

Visualizations of Workflows and Pathways

The following diagrams illustrate common experimental workflows and logical relationships involving heterobifunctional crosslinking agents.

Caption: A typical two-step workflow for protein-protein conjugation.

Caption: Mechanism of action for photoreactive crosslinking agents.

Caption: Simplified workflow for antibody-drug conjugate (ADC) creation.

Conclusion

Heterobifunctional crosslinking agents are powerful and versatile reagents that have become central to many areas of life science research and development. Their ability to facilitate controlled, specific, and efficient conjugation of diverse biomolecules has enabled significant advancements in our understanding of protein interactions, the development of novel therapeutics such as antibody-drug conjugates, and the creation of sophisticated diagnostic tools. The continued development of novel heterobifunctional crosslinkers with unique reactive groups and spacer arm properties will undoubtedly open up new avenues for scientific discovery.

References

- 1. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]

- 2. info.gbiosciences.com [info.gbiosciences.com]

- 3. Protein Cross Linkers For Life Science Research Labs [gbiosciences.com]

- 4. Understanding chemical reactivity for homo- and heterobifunctional protein cross-linking agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chemistry of Crosslinking | Thermo Fisher Scientific - NL [thermofisher.com]

- 6. Carbonyl Compounds and Carbonyl-Reactive Crosslinker - Creative Proteomics [creative-proteomics.com]

- 7. Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 8. tools.thermofisher.com [tools.thermofisher.com]

- 9. cyanagen.com [cyanagen.com]

- 10. youtube.com [youtube.com]

- 11. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]

- 12. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Protein Labeling using Azidoethyl-SS-propionic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Azidoethyl-SS-propionic acid and its N-hydroxysuccinimidyl (NHS) ester derivative in protein labeling. This reagent is a versatile, cleavable crosslinker that enables a two-step labeling strategy, ideal for a variety of applications in research and drug development, including proteomics, protein tracking, and the development of antibody-drug conjugates (ADCs).

Principle of the Method

The protein labeling strategy using this compound NHS ester involves three key stages:

-

Amine-reactive Labeling: The NHS ester of the crosslinker reacts with primary amines on the protein, predominantly the ε-amine of lysine residues and the α-amine at the N-terminus. This reaction forms a stable amide bond, covalently attaching the azido- and disulfide-containing linker to the protein. This initial step is typically performed in a buffer with a slightly alkaline pH (7-9).

-